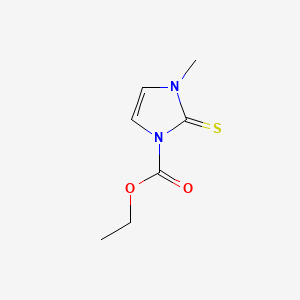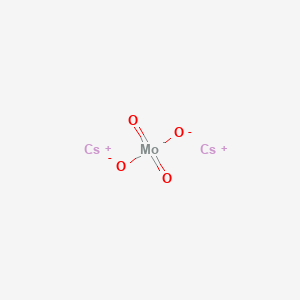
Cesium molybdate
Vue d'ensemble
Description
Cesium molybdate is an inorganic compound with the chemical formula Cs₂MoO₄. It is a white crystalline solid that is known for its stability and unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cesium molybdate can be synthesized through several methods. One common approach involves the reaction of cesium carbonate (Cs₂CO₃) with molybdenum trioxide (MoO₃) at high temperatures. The reaction is typically carried out in a solid-state process:
Cs2CO3+MoO3→Cs2MoO4+CO2
This method requires precise control of temperature and reaction time to ensure the complete formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using a similar solid-state reaction. The process involves mixing cesium carbonate and molybdenum trioxide in stoichiometric amounts, followed by heating the mixture in a furnace. The reaction conditions, such as temperature and duration, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Cesium molybdate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where the molybdate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) or hydrazine (N₂H₄) are commonly employed.
Substitution: Reactions with other metal salts can lead to the formation of different molybdate compounds.
Major Products Formed:
Oxidation: Higher oxidation state molybdates.
Reduction: Lower oxidation state molybdates.
Substitution: Various metal molybdates depending on the substituting metal
Applications De Recherche Scientifique
Cesium molybdate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Medicine: Research is ongoing to explore its use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of specialty glasses and ceramics, as well as in nuclear technology for its stability under high radiation conditions
Mécanisme D'action
The mechanism by which cesium molybdate exerts its effects is primarily through its interaction with other chemical species. In catalytic applications, it facilitates the transfer of electrons between reactants, thereby speeding up the reaction. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in oxidation reactions, this compound can act as an electron acceptor, while in reduction reactions, it can donate electrons .
Comparaison Avec Des Composés Similaires
- Sodium molybdate (Na₂MoO₄)
- Potassium molybdate (K₂MoO₄)
- Ammonium molybdate ((NH₄)₂MoO₄)
Comparison: Cesium molybdate is unique due to its higher thermal stability and specific applications in high-radiation environments. Unlike sodium and potassium molybdates, this compound is more stable at elevated temperatures, making it suitable for use in nuclear technology. Additionally, its larger ionic radius compared to sodium and potassium allows for different structural and electronic properties, which can be advantageous in certain catalytic and industrial applications .
Propriétés
IUPAC Name |
dicesium;dioxido(dioxo)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cs.Mo.4O/q2*+1;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNOBAWAZFBMMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[Cs+].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cs2MoO4 | |
| Record name | caesium molybdate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; Soluble in water; [MSDSonline] | |
| Record name | Cesium molybdate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8278 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13597-64-3 | |
| Record name | Molybdate (MoO42-), cesium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicesium molybdate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


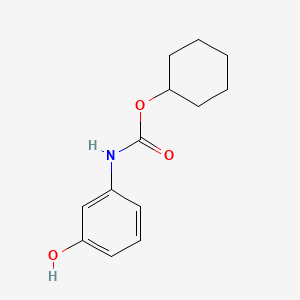
![[3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate](/img/structure/B1668332.png)
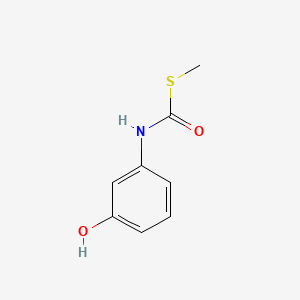
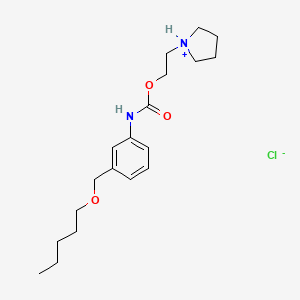
![2-piperidin-1-ium-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;chloride](/img/structure/B1668336.png)
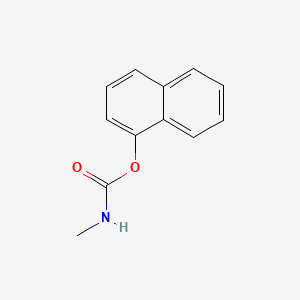
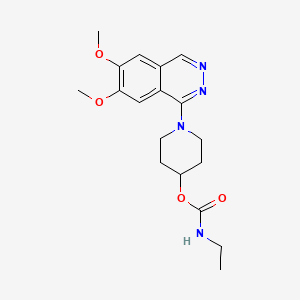
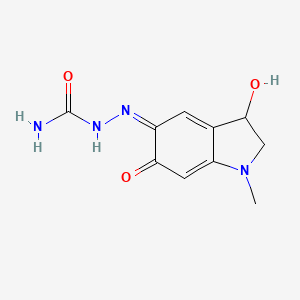
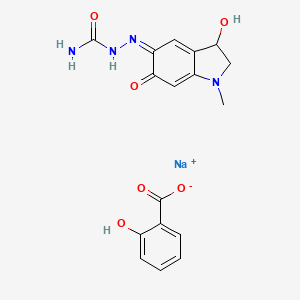
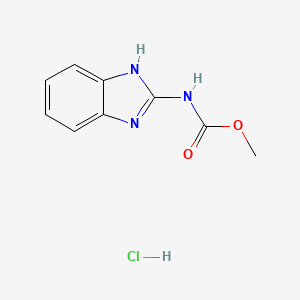
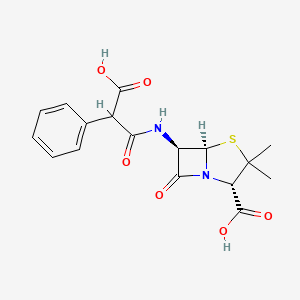

![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1668350.png)
